

An In-depth Technical Guide to the Thermochemical Properties of Methylamine Sulfate

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Compound of Interest

Compound Name: Methylamine Sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical properties of **methylamine sulfate**, $((\text{CH}_3\text{NH}_3)_2\text{SO}_4)$. Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide also presents detailed, generalized experimental protocols for the determination of these properties, drawing from established methodologies for similar organic salts.

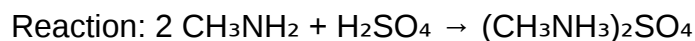
Introduction to Methylamine Sulfate

Methylamine sulfate, also known as methylammonium sulfate or bis(methylammonium) sulfate, is an organic salt formed from the reaction of methylamine and sulfuric acid.^{[1][2]} It has the chemical formula $(\text{CH}_3\text{NH}_3)_2\text{SO}_4$ and a molecular weight of approximately 160.19 g/mol.^[2]^[3] The compound is noted to be hygroscopic.^[1] While specific applications are not widely documented in the context of drug development, amine salts, in general, are crucial in the pharmaceutical industry for improving the solubility and bioavailability of active pharmaceutical ingredients.

Synthesis of Methylamine Sulfate

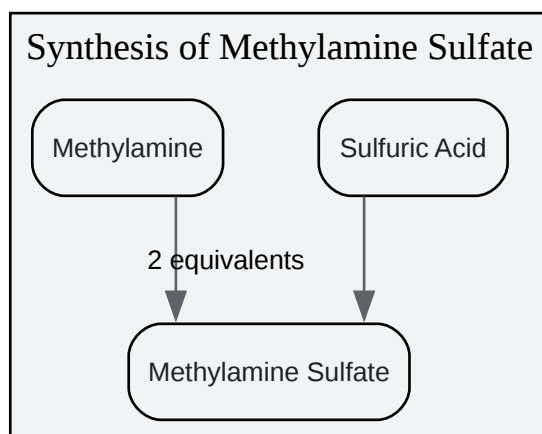
There are a few documented methods for the synthesis of **methylamine sulfate**.

2.1. Reaction of Methylamine with Sulfuric Acid The most direct method of synthesis involves the acid-base reaction between methylamine (CH_3NH_2) and sulfuric acid (H_2SO_4). This is a standard neutralization reaction where two equivalents of the amine react with one equivalent of the acid to form the salt.



2.2. From Ammonium Methyl Sulfate Another reported synthesis route involves the thermal rearrangement of ammonium methyl sulfate. Ammonium methyl sulfate is prepared by refluxing sulfamic acid with methanol. Subsequent heating of the ammonium methyl sulfate yields **methylamine sulfate**.^[4]

A diagram illustrating a common synthesis pathway is provided below.



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Figure 1: Synthesis of **Methylamine Sulfate**.

Thermochemical Data

A thorough review of the scientific literature reveals a notable absence of experimentally determined quantitative thermochemical data for **methylamine sulfate**. Properties such as the standard enthalpy of formation, standard molar entropy, specific heat capacity, and Gibbs free energy of formation have not been specifically reported.

For the parent compound, methylamine (CH_3NH_2), the standard enthalpy of formation ($\Delta_f H^\ominus_{298}$) is approximately -23.5 kJ/mol.[5] However, this value for the free base cannot be directly used to derive the properties of its sulfate salt without further experimental data on the thermodynamics of the neutralization reaction.

In the absence of experimental data, computational chemistry provides a viable alternative for estimating the thermochemical properties of such compounds.[6][7] Techniques such as Density Functional Theory (DFT) can be employed to calculate these properties with a reasonable degree of accuracy.[8]

Table 1: Summary of Known and Unknown Thermochemical Data for **Methylamine Sulfate**

| Property | Symbol | Value | Source |
|--------------------------------|--------------------|--------------------|--------|
| Enthalpy of Formation | $\Delta_f H^\circ$ | Data not available | - |
| Standard Molar Entropy | S° | Data not available | - |
| Specific Heat Capacity | C_p | Data not available | - |
| Gibbs Free Energy of Formation | $\Delta_f G^\circ$ | Data not available | - |

Experimental Protocols for Thermochemical Analysis

For researchers seeking to determine the thermochemical properties of **methylamine sulfate**, the following established experimental protocols are recommended.

4.1. Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid sample, from which the standard enthalpy of formation can be calculated.[9][10][11][12]

Objective: To measure the heat of combustion ($\Delta_c H^\circ$) of **methylamine sulfate** at constant volume.

Apparatus:

- Oxygen bomb calorimeter
- High-precision digital thermometer
- Pellet press
- Fuse wire (of known combustion energy)
- Analytical balance
- Oxygen cylinder with pressure regulator

Procedure:

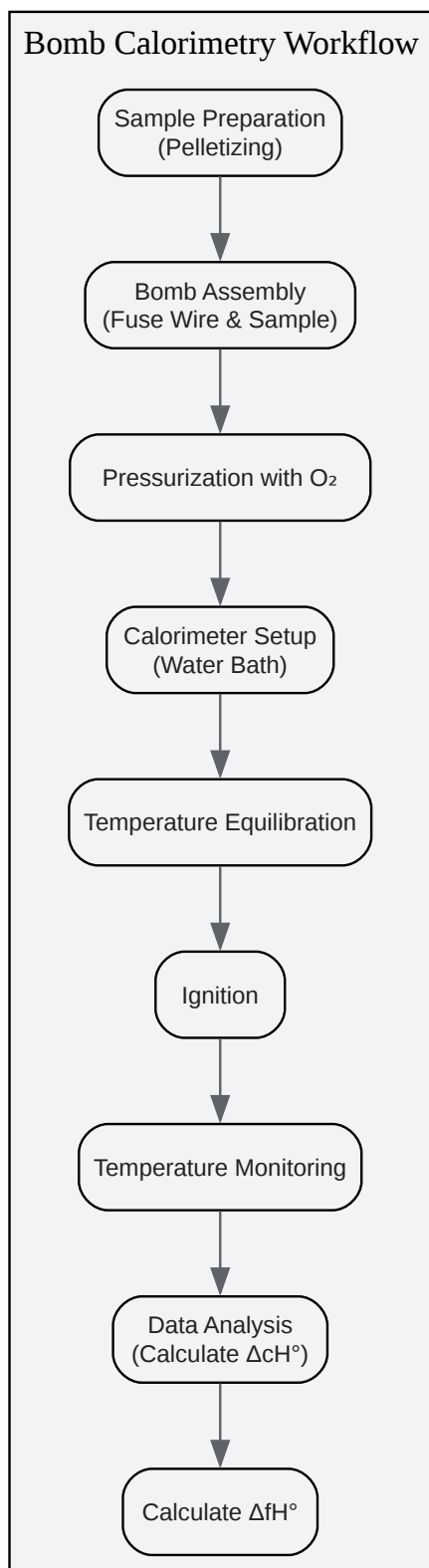
- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of dry **methylamine sulfate** is pressed into a pellet.
- **Bomb Assembly:** A known length of fuse wire is attached to the electrodes inside the bomb, with the wire in contact with the sample pellet. One milliliter of deionized water is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.
- **Pressurization:** The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 25-30 atm.
- **Calorimeter Setup:** The bomb is placed in the calorimeter bucket, which is then filled with a precise volume (e.g., 2000 mL) of distilled water. The calorimeter lid, with the stirrer and thermometer, is secured.
- **Temperature Equilibration:** The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a stable baseline is achieved.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Monitoring:** The temperature of the water is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to establish a cooling

curve.

- Post-Analysis: The bomb is depressurized and opened. The length of any unburned fuse wire is measured. The interior of the bomb is washed to collect any acids (such as nitric acid formed from residual atmospheric nitrogen) which are then titrated to account for their heat of formation.

Calculation of Enthalpy of Formation: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise, the heat capacity of the calorimeter system, and corrections for the fuse wire and acid formation. The enthalpy of combustion (ΔH) can then be determined. Finally, using Hess's Law and the known standard enthalpies of formation for the combustion products (CO_2 , H_2O , N_2 , and SO_3), the standard enthalpy of formation ($\Delta_f H^\circ$) of **methylamine sulfate** can be calculated.

A generalized workflow for this process is depicted below.



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Figure 2: Experimental Workflow for Bomb Calorimetry.

4.2. Determination of Heat Capacity and Entropy by Adiabatic Calorimetry

Adiabatic calorimetry can be used to measure the heat capacity (C_p) of a substance as a function of temperature. By measuring C_p from near absolute zero up to room temperature, the standard molar entropy (S°) can be determined.

Objective: To measure the heat capacity of **methylamine sulfate** from low temperatures (e.g., ~10 K) to above room temperature (e.g., 300 K).

Procedure:

- A known mass of the sample is placed in a calorimeter vessel.
- The vessel is cooled to a very low temperature.
- A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
- The temperature change is carefully measured under adiabatic conditions (no heat exchange with the surroundings).
- The heat capacity is calculated from the energy input and the temperature rise.
- This process is repeated in small increments over the entire temperature range.

Calculation of Entropy: The standard molar entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data: $S^\circ(T) = \int_0^T (C_p/T) dT$

4.3. Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation ($\Delta_f G^\circ$) can be calculated from the standard enthalpy of formation ($\Delta_f H^\circ$) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation, provided the standard entropies of the constituent elements in their standard states are known.

$$\text{Equation: } \Delta_f G^\circ = \Delta_f H^\circ - T \Delta_f S^\circ$$

Where $\Delta_f S^\circ$ is the standard entropy of formation.

Conclusion

While **methylamine sulfate** is a well-defined chemical entity, its thermochemical properties are not readily available in the scientific literature. This guide outlines the standard, rigorous experimental methodologies that can be employed to determine these fundamental properties. The data obtained from such studies would be invaluable for researchers in materials science, chemistry, and pharmaceutical development, enabling a deeper understanding of the stability and energy characteristics of this and similar amine salts. For immediate needs, computational modeling stands as a powerful tool to predict these properties.

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